![molecular formula C5H12N2O2 B3050255 4-Hydroxypentanehydrazide CAS No. 24573-84-0](/img/structure/B3050255.png)
4-Hydroxypentanehydrazide
Overview
Description
4-Hydroxypentanehydrazide is a chemical compound that has not been extensively studied. It is likely to be a derivative of hydrazide, which is a class of organic compounds characterized by a nitrogen-nitrogen covalent bond with an acyl group . Hydrazides are known to have various applications in medicinal chemistry .
Scientific Research Applications
Defense Chemicals in Cereals
4-Hydroxypentanehydrazide, as a hydroxamic acid, is significant in plant defense, especially in cereals like the Gramineae family. These compounds play a crucial role in defending crops against pests, diseases, and even in herbicide detoxification. Their impact extends to allelopathic effects in the crop environment, indicating potential for broader agricultural applications (Niemeyer, 1988).
HIV-1 Protease Inhibition
Hydroxyaminopentane amides, a class that includes compounds like 4-Hydroxypentanehydrazide, have shown effectiveness against HIV-1 protease. This suggests their potential in developing treatments for HIV, particularly due to their potency in virus replication inhibition and favorable oral bioavailability (Vacca et al., 1994).
Parallel Metabolic Pathways Dissection
In metabolic studies, 4-Hydroxypentanehydrazide derivatives have been instrumental in dissecting parallel metabolic pathways. This includes understanding how 4-hydroxyacids, derived from various sources, are metabolized through pathways involving phosphorylation and beta-oxidation, offering insights into human physiology and disease mechanisms (Sadhukhan et al., 2010).
Anti-Cancer Research
4-Hydroxypentanehydrazide derivatives have shown potential in anti-cancer research. For example, studies on analogs of this compound have explored their efficacy in inhibiting tumor growth in lung cancer models, highlighting their potential role in cancer chemoprevention (Desai et al., 1996).
Gout Treatment
Derivatives of 4-Hydroxypentanehydrazide, such as 4-hydroxypyrazolo pyrimidine, have been used in treating gout by inhibiting xanthine oxidase, an enzyme involved in uric acid production. This demonstrates the compound's therapeutic potential in managing conditions related to uric acid metabolism (Hall et al., 1964).
Safety and Hazards
properties
IUPAC Name |
4-hydroxypentanehydrazide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-4(8)2-3-5(9)7-6/h4,8H,2-3,6H2,1H3,(H,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVHERLFWFKPNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50296618 | |
Record name | 4-hydroxypentanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50296618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxypentanehydrazide | |
CAS RN |
24573-84-0 | |
Record name | NSC110496 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110496 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-hydroxypentanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50296618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.